molecular formula C19H17IN2O B11065397 4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile

4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile

Cat. No.: B11065397
M. Wt: 416.3 g/mol
InChI Key: IYHJIZMFIDTGES-UHFFFAOYSA-N
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Description

4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile: is a complex organic compound with a fused-ring system. Let’s break down its structure:

    Core Structure: The compound consists of two main components

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

    Nitrile Formation:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

    Oxidation/Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.

    Substitution Reactions: Halogen (iodine) substitution reactions are common.

    Reagents and Conditions:

    Major Products: The iodinated and nitrile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential biological activity (e.g., as ligands for receptors).

    Medicine: May exhibit pharmacological effects (requires further research).

    Industry: Used in the preparation of specialty chemicals.

Mechanism of Action

    Targets: Molecular targets could include receptors, enzymes, or other biomolecules.

    Pathways: The compound may modulate specific cellular pathways (e.g., signal transduction).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Provide a list of structurally related molecules.

Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C19H17IN2O

Molecular Weight

416.3 g/mol

IUPAC Name

4-(8-iodo-4-methyl-3,3a,5,9b-tetrahydro-2H-furo[3,2-c]quinolin-4-yl)benzonitrile

InChI

InChI=1S/C19H17IN2O/c1-19(13-4-2-12(11-21)3-5-13)16-8-9-23-18(16)15-10-14(20)6-7-17(15)22-19/h2-7,10,16,18,22H,8-9H2,1H3

InChI Key

IYHJIZMFIDTGES-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCOC2C3=C(N1)C=CC(=C3)I)C4=CC=C(C=C4)C#N

Origin of Product

United States

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